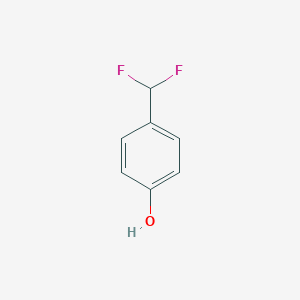
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone
概要
説明
4-(Bromomethyl)phenyl)(cyclopropyl)methanone, also known as 4-BMPC, is an organic compound belonging to the class of heterocyclic compounds containing a cyclopropyl group. It is a highly reactive compound, which can be used as a synthetic intermediate in various organic synthesis processes. 4-BMPC has been widely studied due to its potential applications in the development of new drugs, its ability to act as a building block for the synthesis of complex molecules, and its ability to catalyze the formation of new chemical bonds.
科学的研究の応用
Combinatorial Scaffold Synthesis
An efficient, high-yielding one-pot synthesis method has been developed for 4-substituted cyclopropyl phenyl methanones, which are bound to RAM and WANG resins. This method serves as a platform for generating a wide range of structurally diverse alicyclic compounds, highlighting the utility of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone in combinatorial chemistry and scaffold development for potential drug discovery applications (Grover et al., 2004).
Antitubercular and Antimalarial Activities
A series of compounds derived from cyclopropyl phenyl methanones, including this compound, have been synthesized and evaluated for their antitubercular and antimalarial activities. Notably, several of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum, indicating the potential of these derivatives in the treatment of tuberculosis and malaria (Bisht et al., 2010); (Ajay et al., 2010).
Antioxidant Properties
Research into derivatives of phenyl cyclopropyl methanones has also revealed potential antioxidant properties. For example, synthesized compounds with bromination and demethylation steps showed effective antioxidant power in vitro, suggesting that modifications of the cyclopropyl phenyl methanone core structure can yield compounds with beneficial antioxidant activity (Çetinkaya et al., 2012).
Green Synthesis Approaches
A green synthesis approach utilizing water-mediated Diels-Alder reactions has been employed to create (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones, showcasing an environmentally friendly method for producing complex structures from simpler cyclopropyl phenyl methanone derivatives. This method emphasizes the adaptability of this compound in sustainable chemistry practices (Thirunarayanan, 2017).
Safety and Hazards
特性
IUPAC Name |
[4-(bromomethyl)phenyl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFDRURELYOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262646 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35981-66-9 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


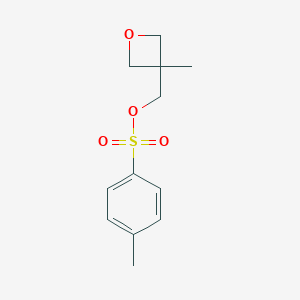
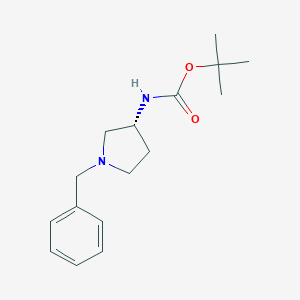



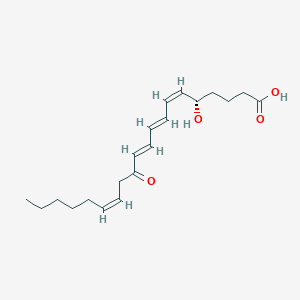
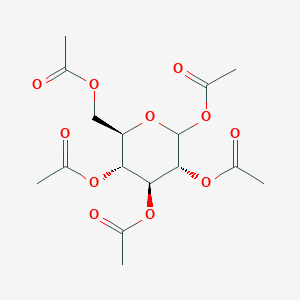
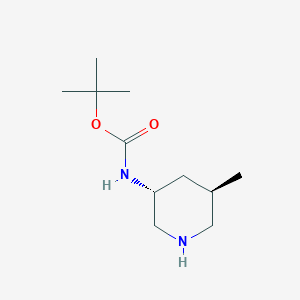
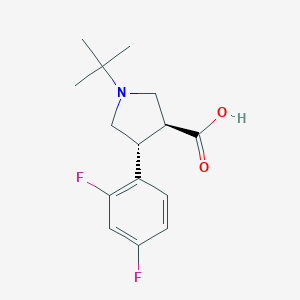
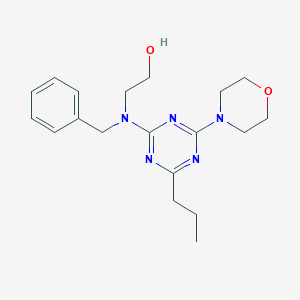
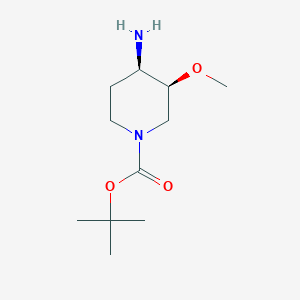
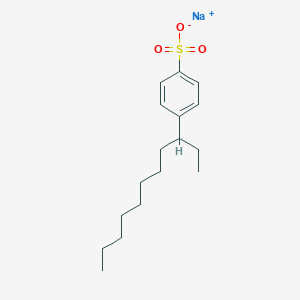
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
